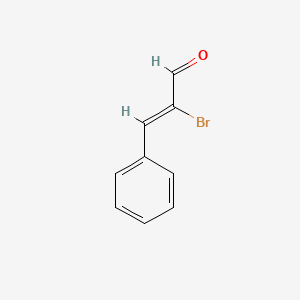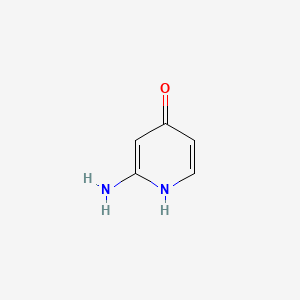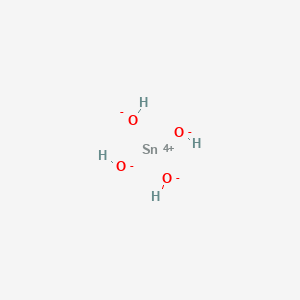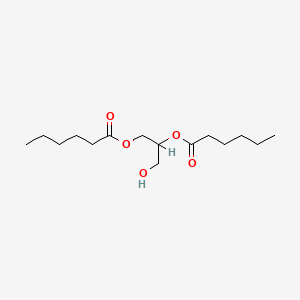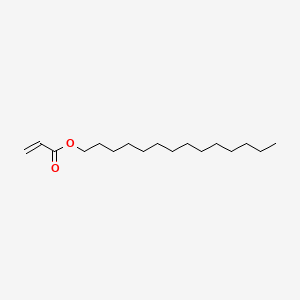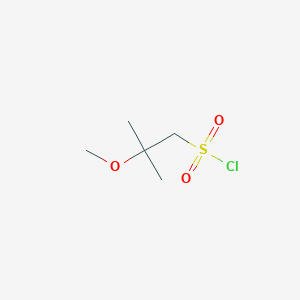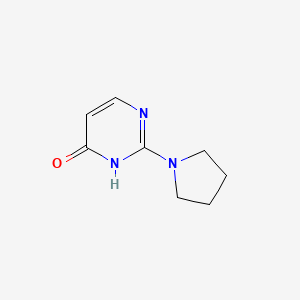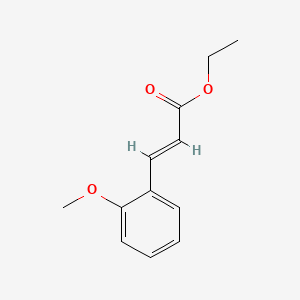
Bismuth;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth titanium compounds are intermetallic compounds formed between bismuth and titanium. These compounds exhibit unique properties due to the combination of bismuth’s heavy metal characteristics and titanium’s transition metal properties. The most notable bismuth titanium compounds include bismuth titanium oxide and various bismuth-titanium intermetallic phases such as BiTi, BiTi₂, and Bi₉Ti₈ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth titanium compounds can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. For example, bismuth titanium oxide can be prepared by mixing bismuth nitrate and tetrabutyl titanate in a solvent such as N,N-dimethylformamide, followed by calcination at high temperatures . Another method involves the use of polyvinylpyrrolidone as a stabilizing agent during the synthesis process .
Industrial Production Methods: Industrial production of bismuth titanium compounds typically involves high-temperature solid-state reactions. The raw materials, bismuth oxide and titanium dioxide, are mixed and heated to temperatures above 1000°C to form the desired intermetallic compounds. The process parameters, such as temperature and reaction time, are carefully controlled to ensure the formation of pure phases .
Chemical Reactions Analysis
Types of Reactions: Bismuth titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, bismuth titanium oxide can react with acids to form soluble bismuth salts and titanium compounds .
Common Reagents and Conditions: Common reagents used in the reactions of bismuth titanium compounds include nitric acid, hydrochloric acid, and sulfuric acid. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products: The major products formed from the reactions of bismuth titanium compounds depend on the specific reaction conditions and reagents used. For example, the reaction of bismuth titanium oxide with nitric acid produces bismuth nitrate and titanium dioxide .
Scientific Research Applications
Bismuth titanium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including photocatalytic degradation of pollutants . In biology and medicine, bismuth titanium compounds are explored for their potential use in cancer therapy, drug delivery, and biosensing . In industry, these compounds are used in the production of electronic devices, microwave absorbers, and ferroelectric materials .
Mechanism of Action
The mechanism by which bismuth titanium compounds exert their effects varies depending on the application. In photocatalysis, the compounds absorb visible light and generate electron-hole pairs, which then participate in redox reactions to degrade pollutants . In biomedical applications, bismuth titanium compounds can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death . The molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Bismuth titanium compounds are unique due to their combination of bismuth and titanium properties. Similar compounds include bismuth vanadate, bismuth molybdate, and bismuth tungstate, which also exhibit photocatalytic and electronic properties . bismuth titanium compounds often show enhanced stability and efficiency in certain applications, making them more suitable for specific uses .
List of Similar Compounds:- Bismuth vanadate (BiVO₄)
- Bismuth molybdate (Bi₂MoO₆)
- Bismuth tungstate (Bi₂WO₆)
- Titanium dioxide (TiO₂)
- Zinc oxide (ZnO)
Properties
IUPAC Name |
bismuth;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Ti |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMMQFWZJTWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.847 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
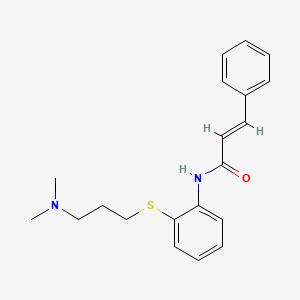
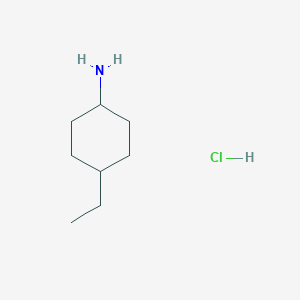
![6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B3424188.png)
![4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium](/img/structure/B3424194.png)

